molecular formula C11H13N3O2 B3389322 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926195-05-3

1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B3389322
CAS No.: 926195-05-3
M. Wt: 219.24 g/mol
InChI Key: JXXHBISQTDGFLN-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary targets of 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid For instance, some pyrrolopyrazine derivatives exhibit kinase inhibitory activity

Biochemical Pathways

The affected pathways may include cell signaling cascades, metabolic pathways, or immune responses. Pyrrolopyrazine derivatives have been associated with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities . These effects may result from altered protein function within specific pathways.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Stability studies under various conditions are crucial for optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the construction of the pyrazolo[3,4-b]pyridine ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Information

  • Molecular Formula : C11H13N3O2
  • SMILES : CC(C)CN1C2=NC=C(C=C2C=N1)C(=O)O
  • InChIKey : JXXHBISQTDGFLN-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, as anticancer agents. A study published in Nature demonstrated the synthesis of new pyrazolo[3,4-b]pyridine derivatives that exhibited significant cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazolo ring could enhance biological activity.

Inflammation and Immune Response Modulation

Another notable application is in the modulation of inflammatory responses. Research identified 1H-pyrazolo[3,4-b]pyridine derivatives as potential inhibitors of TBK1 (TANK-binding kinase 1), a kinase involved in immune responses. These compounds demonstrated promising inhibitory effects, suggesting their potential use in treating inflammatory diseases .

Catalysis

The compound has also been explored for its catalytic properties. A study focused on the use of magnetic metal-organic frameworks (MOFs) as catalysts for synthesizing pyrazolo[3,4-b]pyridines indicated that such frameworks could facilitate reactions involving this compound, showcasing its utility in green chemistry applications .

Compound NameActivity TypeTargetReference
This compoundAnticancerVarious Cancer Cell Lines
1H-pyrazolo[3,4-b]pyridine derivativesTBK1 InhibitionImmune Response Modulation
Pyrazolo[3,4-b]pyridine derivativesCatalytic SynthesisOrganic Reactions

Case Study: Development of Anticancer Agents

A recent case study involved the synthesis of a series of pyrazolo[3,4-b]pyridines with varying substituents to evaluate their anticancer properties. The study found that specific modifications led to enhanced potency against breast cancer cell lines. The findings were supported by molecular docking studies that elucidated the binding interactions between these compounds and their targets .

Comparison with Similar Compounds

    2-Pyridinecarboxylic acid, 5-butyl-: Shares a similar pyridine core but differs in the substituents attached to the ring.

    Imidazo[4,5-b]pyridine derivatives: These compounds also feature a fused heterocyclic ring system and are investigated for their biological activities.

Uniqueness: 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Biological Activity

1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • SMILES Notation : CC(C)C1=NN(C(=O)C2=C(N=C(N2)C=C1)C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • PPARα Activation : Recent studies have demonstrated that derivatives of this compound can activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator in fatty acid metabolism and energy homeostasis. The activation of PPARα is essential for treating dyslipidemia and related metabolic disorders .
  • Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays indicate that it can inhibit cell proliferation by disrupting microtubule dynamics, which is crucial for mitosis .

Biological Activity Overview

Biological ActivityDescriptionReferences
PPARα Agonism Activates PPARα, enhancing fatty acid metabolism and potentially aiding in dyslipidemia treatment
Antiproliferative Inhibits proliferation in cancer cell lines through microtubule disruption
Neuroprotective Effects Potential protective effects against neurodegenerative diseases through anti-inflammatory pathways

Study 1: PPARα Activation

A study published in 2020 explored the structural basis for PPARα activation by pyrazolo[3,4-b]pyridine derivatives. The crystal structures revealed that these compounds form a hydrogen-bond network essential for receptor activation. This unique binding mode suggests that modifications in the side chains could enhance selectivity and efficacy in metabolic regulation .

Study 2: Anticancer Activity

In a series of experiments assessing the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives, compound 4 (a close analog) exhibited IC50 values below 40 nM against multiple cancer cell lines. It was noted for its ability to circumvent drug resistance mechanisms associated with βIII-tubulin and P-glycoprotein (Pgp), indicating its potential as a therapeutic agent in resistant cancer types .

Study 3: Anti-inflammatory Properties

Research has also indicated that compounds within this family possess anti-inflammatory properties. They can inhibit pathways associated with inflammation, providing a potential therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Properties

IUPAC Name

1-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7(2)6-14-10-8(5-13-14)3-9(4-12-10)11(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXHBISQTDGFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC=C(C=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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